Cas no 2248267-49-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(oxolan-3-yl)acetate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(oxolan-3-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(oxolan-3-yl)acetate
- EN300-6521760
- 2248267-49-2
-
- Inchi: 1S/C19H22N2O7/c1-19(2,3)27-18(25)20-14(11-8-9-26-10-11)17(24)28-21-15(22)12-6-4-5-7-13(12)16(21)23/h4-7,11,14H,8-10H2,1-3H3,(H,20,25)
- InChI Key: RRDBHKFAFVFYFL-UHFFFAOYSA-N
- SMILES: O1CCC(C1)C(C(=O)ON1C(C2C=CC=CC=2C1=O)=O)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 390.14270105g/mol
- Monoisotopic Mass: 390.14270105g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 7
- Complexity: 633
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 111Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(oxolan-3-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6521760-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(oxolan-3-yl)acetate |
2248267-49-2 | 95.0% | 0.05g |
$827.0 | 2025-03-14 | |
| Enamine | EN300-6521760-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(oxolan-3-yl)acetate |
2248267-49-2 | 95.0% | 0.1g |
$867.0 | 2025-03-14 | |
| Enamine | EN300-6521760-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(oxolan-3-yl)acetate |
2248267-49-2 | 95.0% | 0.25g |
$906.0 | 2025-03-14 | |
| Enamine | EN300-6521760-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(oxolan-3-yl)acetate |
2248267-49-2 | 95.0% | 0.5g |
$946.0 | 2025-03-14 | |
| Enamine | EN300-6521760-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(oxolan-3-yl)acetate |
2248267-49-2 | 95.0% | 1.0g |
$986.0 | 2025-03-14 | |
| Enamine | EN300-6521760-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(oxolan-3-yl)acetate |
2248267-49-2 | 95.0% | 2.5g |
$1931.0 | 2025-03-14 | |
| Enamine | EN300-6521760-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(oxolan-3-yl)acetate |
2248267-49-2 | 95.0% | 5.0g |
$2858.0 | 2025-03-14 | |
| Enamine | EN300-6521760-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(oxolan-3-yl)acetate |
2248267-49-2 | 95.0% | 10.0g |
$4236.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(oxolan-3-yl)acetate Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(oxolan-3-yl)acetate
Compound CAS No. 2248267-49-2: 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(oxolan-3-yl)acetate
The compound with CAS number 2248267-49-2, known as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(oxolan-3-yl)acetate, is a complex organic molecule with significant applications in the fields of drug discovery and organic synthesis. This compound has garnered attention due to its unique structural features and potential biological activities. Recent studies have highlighted its role in various biochemical pathways, making it a valuable tool for researchers in the pharmaceutical industry.
The molecular structure of this compound is characterized by a 1,3-dioxo isoindole core, which is a bicyclic system with two oxygen atoms in the ring. This core is attached to a side chain containing a (tert-butoxy)carbonyl group and an oxolan (tetrahydrofuran) moiety. The presence of these functional groups enhances the compound's versatility in chemical reactions and biological interactions.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound using multi-component reactions and catalytic processes. The use of molecular modeling techniques has further facilitated the understanding of its three-dimensional structure and its interactions with biological targets. These insights have been instrumental in designing analogs with improved pharmacokinetic properties.
In terms of biological activity, this compound has shown promising results in vitro assays targeting various enzymes and receptors. For instance, studies have demonstrated its ability to modulate kinase activity, making it a potential lead compound for anti-cancer drug development. Additionally, its interaction with G-protein coupled receptors (GPCRs) has been explored, highlighting its potential role in treating neurological disorders.
The application of this compound extends beyond pharmacology into materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its ability to form self-assembled monolayers and its potential as a building block for advanced materials.
In conclusion, the compound with CAS number 2248267-49-2 represents a significant advancement in organic chemistry. Its intricate structure, coupled with recent research findings, underscores its importance as a versatile tool in drug discovery and materials science. As ongoing studies continue to unravel its full potential, this compound is poised to play a pivotal role in shaping future innovations across multiple disciplines.
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